2-Chloro-7-methyl-7h-purin-6-ol chemical properties
2-Chloro-7-methyl-7h-purin-6-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-7-methyl-7H-purin-6-ol
2-Chloro-7-methyl-7H-purin-6-ol, also known by its tautomeric name 7-methyl-2-chlorohypoxanthine, is a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug development. The purine core is a foundational structure in numerous biologically active molecules, including nucleic acids and signaling molecules. The specific substitution pattern of this compound—a chlorine atom at the C2 position, a methyl group at the N7 position, and a hydroxyl group at the C6 position—creates a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of more complex molecular architectures.
Hypoxanthine and its derivatives are integral to nucleotide metabolism and have been explored as biomarkers for various diseases.[1] The introduction of a chloro-substituent on the purine ring is a common strategy in medicinal chemistry to provide a reactive handle for further molecular elaboration through nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Chloro-7-methyl-7H-purin-6-ol, designed for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-Chloro-7-methyl-7H-purin-6-ol are summarized below. It is important to recognize that this compound exists in tautomeric equilibrium between the enol (-ol) and keto (-one) forms, with the keto (hypoxanthine) form generally predominating in solid and solution phases.
| Property | Value | Source |
| IUPAC Name | 2-chloro-7-methyl-1,7-dihydro-6H-purin-6-one | N/A |
| Synonyms | 2-Chloro-6-hydroxy-7-methylpurine; 7-methyl-2-chlorohypoxanthine | N/A |
| CAS Number | 16017-76-8 | N/A |
| Molecular Formula | C₆H₅ClN₄O | [3] |
| Molecular Weight | 184.58 g/mol | N/A |
| Monoisotopic Mass | 184.01518 Da | [3] |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in sodium hydroxide solution; limited solubility in water | [4] |
| Storage | 2-8°C under inert gas (e.g., Argon) | N/A |
| Predicted XlogP | 0.5 | [3] |
Proposed Synthesis and Purification Protocol
The causality behind this choice lies in the mechanism: POCl₃ converts the amide-like carbonyl group at the C6 position and the enolizable C2-hydroxyl into highly reactive chlorophosphate intermediates, which are subsequently displaced by chloride ions to yield the desired chlorinated purine. The N7-methylation prevents complications at that position, directing the chemistry to the C2 and C6 positions. Since the starting material already has a keto group at C2, the primary reaction is the conversion of the C6-hydroxyl to a chloro group and the C2-hydroxyl to a chloro group. However, since the target is a C6-ol, a selective hydrolysis or starting from a precursor that maintains the C6-ol is implied. A more direct route involves the chlorination of 7-methylguanine, followed by hydrolysis. A plausible direct synthesis from 7-methylxanthine would involve selective chlorination.
A more direct and validated approach for similar structures involves the chlorination of a precursor like 7-methylxanthine.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-Chloro-7-methyl-7H-purin-6-ol.
Representative Experimental Protocol
This protocol is a self-validating system based on standard procedures for purine chlorination.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 7-methylxanthine (1 equivalent) to the flask.
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Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, ~10 equivalents) to the flask. Causality: A large excess of POCl₃ is used to serve as both the reagent and the solvent, ensuring the reaction goes to completion. Optionally, add N,N-dimethylaniline (0.1 equivalents) as a catalyst and acid scavenger.
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Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) with stirring for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by quenching a small aliquot in ice water and extracting with ethyl acetate.
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Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Trustworthiness: This step must be performed cautiously as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.
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Work-up - Neutralization & Isolation: The resulting acidic slurry is neutralized by the slow addition of a base, such as concentrated ammonium hydroxide or aqueous sodium hydroxide, until the pH is approximately 6-7. The precipitated solid is collected by vacuum filtration.
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Purification: Wash the crude solid with several portions of cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-Chloro-7-methyl-7H-purin-6-ol as a solid. Dry the final product under vacuum.
Spectroscopic and Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted masses for various adducts provide a benchmark for experimental validation.
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₆H₆ClN₄O⁺ | 185.02246 |
| [M+Na]⁺ | C₆H₅ClN₄NaO⁺ | 207.00440 |
| [M-H]⁻ | C₆H₄ClN₄O⁻ | 183.00790 |
| Data sourced from computational predictions.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)
While experimental spectra are not published, the ¹H and ¹³C NMR spectra can be predicted based on the chemical structure and data from analogous compounds.
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¹H NMR:
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~3.8-4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group attached to the N7 nitrogen. Its chemical shift is influenced by the aromatic purine system.
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~7.8-8.2 ppm (singlet, 1H): This signal is characteristic of the lone proton at the C8 position of the purine ring.
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~11-13 ppm (broad singlet, 1H): A broad, exchangeable proton corresponding to the N-H of the lactam form. Its presence and position can be confirmed by D₂O exchange.
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-
¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the purine ring and the methyl group. The C2 carbon, bonded to the electronegative chlorine atom, would appear significantly downfield. The C6 (carbonyl) carbon would also be found at a characteristic downfield shift (~155-160 ppm).
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 2-Chloro-7-methyl-7H-purin-6-ol is dominated by the chloro-substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The C2 position is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom itself, making it a prime site for nucleophilic attack. This allows for the facile introduction of various functional groups.
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Amination: Reaction with primary or secondary amines (R-NH₂ or R₂NH) can displace the chloride to form 2-amino-substituted purines, which are common scaffolds in kinase inhibitors.
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Alkoxylation/Aryloxylation: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) can yield 2-alkoxy or 2-aryloxy derivatives.
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Thiolation: Reaction with thiols (RSH) in the presence of a base provides access to 2-thioether-substituted purines.
The reactivity of chlorine atoms on a purine ring is position-dependent. Studies on 2,6-dichloropurines have shown that the C6-Cl is generally more reactive towards nucleophiles than the C2-Cl.[5] This established principle underscores the moderate, yet highly useful, reactivity of the C2-Cl in the target molecule, allowing for controlled, selective substitutions.
Caption: Key reactive sites on 2-Chloro-7-methyl-7H-purin-6-ol.
Applications in Medicinal Chemistry and Drug Discovery
Substituted hypoxanthines are privileged scaffolds in drug discovery.[1] 2-Chloro-7-methyl-7H-purin-6-ol serves as a key intermediate for generating libraries of compounds for screening against various biological targets.
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Kinase Inhibitors: The purine core mimics the adenine structure of ATP, making its derivatives potent competitors at the ATP-binding site of protein kinases. Derivatization at the C2 position can impart selectivity and potency.
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Antiviral Agents: Modified purine nucleosides are a cornerstone of antiviral therapy. While this compound is not a nucleoside, it can be used to synthesize non-nucleoside inhibitors or be incorporated into more complex structures with antiviral potential.
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Xanthine Oxidase Inhibitors: Xanthine oxidase is a key enzyme in purine catabolism, and its inhibitors are used to treat hyperuricemia and gout. Substituted xanthines are actively researched for this purpose.[6][7]
Safety and Handling
As a laboratory chemical, 2-Chloro-7-methyl-7H-purin-6-ol should be handled with appropriate precautions.
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GHS Classification: GHS07 (Warning)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
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PubChem. (n.d.). 7-Methylxanthine. National Center for Biotechnology Information. Retrieved from [Link]
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Makarova, A. M., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2973. [Link]
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Szychowski, K. A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3295. [Link]
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Fagundes, M. B., et al. (2022). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 27(17), 5440. [Link]
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DNAmod. (n.d.). 7-methylxanthine. Retrieved from [Link]
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Deadman, J. J., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(7), 628-632. [Link]
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ResearchGate. (2011). Synthesis and Characterization of 2-(((7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromen-6-yl) methylene )hydrazine-1-carbothioamide Metal Complexes and their Investigation as Antibacterial and Antifungal Agents. Retrieved from [Link]
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ResearchGate. (2024). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Retrieved from [Link]
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Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 49-52. [Link]
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National Center for Biotechnology Information. (2023). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Journal of Biomolecular Structure & Dynamics, 41(1), 163-193. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. 3(1), 563-571. [Link]
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Antonov, D. S., et al. (2022). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 27(21), 7200. [Link]
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Arnold, W. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1942-1949. [Link]
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